molecular formula C16H14FN3O2S2 B2530639 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 1252927-25-5

2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No. B2530639
CAS RN: 1252927-25-5
M. Wt: 363.43
InChI Key: DOUBOHPDXBGUCL-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H14FN3O2S2 and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide”, also known as “STL028671” or “2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide”.

Anticancer Research

STL028671 has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Research has indicated that compounds with thieno[3,2-d]pyrimidin-4(3H)-one structures can target kinases and other proteins critical for cancer cell survival, making them promising candidates for developing new cancer therapies .

Antiviral Applications

The compound’s structure suggests it could be effective against certain viral infections. Thieno[3,2-d]pyrimidin derivatives have been studied for their antiviral properties, particularly against viruses that rely on specific enzymatic functions for replication. STL028671 could potentially inhibit these enzymes, thereby preventing viral replication and spread .

Anti-inflammatory Agents

STL028671 may also serve as an anti-inflammatory agent. Compounds with similar structures have been found to inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This makes STL028671 a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Research into thieno[3,2-d]pyrimidin derivatives has shown potential neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. STL028671 could be explored for its ability to mitigate neuronal damage and improve cognitive function .

Antibacterial Properties

The compound may also exhibit antibacterial properties. Thieno[3,2-d]pyrimidin derivatives have been investigated for their ability to inhibit bacterial growth by targeting bacterial enzymes and cell wall synthesis. STL028671 could be developed as a novel antibacterial agent to combat resistant bacterial strains .

Enzyme Inhibition Studies

STL028671 can be used in enzyme inhibition studies to understand its interaction with various biological targets. By studying its binding affinity and inhibitory effects on specific enzymes, researchers can gain insights into its mechanism of action and potential therapeutic applications .

Pharmacokinetic and Pharmacodynamic Research

The compound is also valuable in pharmacokinetic and pharmacodynamic studies. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for developing it into a viable drug candidate. These studies help optimize dosing regimens and improve therapeutic efficacy .

Drug Development and Medicinal Chemistry

Finally, STL028671 serves as a lead compound in drug development and medicinal chemistry. Its structure can be modified to enhance its pharmacological properties, reduce toxicity, and improve selectivity. This iterative process is essential for developing new drugs with better therapeutic profiles .

One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8, and Formamide

properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S2/c1-2-20-15(22)14-12(7-8-23-14)19-16(20)24-9-13(21)18-11-5-3-10(17)4-6-11/h3-8H,2,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUBOHPDXBGUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

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